molecular formula C5H7BrN2S B13544749 5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole

5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole

Cat. No.: B13544749
M. Wt: 207.09 g/mol
InChI Key: MDFUWVCPNRIORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole: is an organic compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This compound is characterized by a bromomethyl group attached to the 5-position and an ethyl group at the 3-position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethyl-1,2,4-thiadiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Reaction Scheme:

3-ethyl-1,2,4-thiadiazole+NBSAIBN, solventThis compound\text{3-ethyl-1,2,4-thiadiazole} + \text{NBS} \xrightarrow{\text{AIBN, solvent}} \text{this compound} 3-ethyl-1,2,4-thiadiazole+NBSAIBN, solvent​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems for the addition of reagents and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted thiadiazoles.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. For example, oxidation with hydrogen peroxide can convert the thiadiazole ring into a sulfone derivative.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative, which may have different chemical properties and reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Products: Various substituted thiadiazoles depending on the nucleophile used.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Methyl-substituted thiadiazoles.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole serves as a versatile intermediate for the preparation of more complex molecules

Biology

The compound has potential applications in the development of biologically active molecules. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore the biological activity of this compound and its derivatives.

Medicine

In medicinal chemistry, thiadiazole derivatives are investigated for their potential as therapeutic agents. The bromomethyl group can be modified to enhance the pharmacokinetic and pharmacodynamic properties of the compound, making it a candidate for drug development.

Industry

In the materials science industry, thiadiazole compounds are used in the production of polymers, dyes, and other materials. The unique electronic properties of the thiadiazole ring make it useful in the design of materials with specific optical and electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial activity or cytotoxicity.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-3-ethyl-1,2,4-thiadiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    5-(Methyl)-3-ethyl-1,2,4-thiadiazole: Lacks the halogen substituent, leading to different reactivity.

    3-Ethyl-1,2,4-thiadiazole: The parent compound without any substituents on the thiadiazole ring.

Uniqueness

5-(Bromomethyl)-3-ethyl-1,2,4-thiadiazole is unique due to the presence of the bromomethyl group, which imparts high reactivity and allows for a wide range of chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C5H7BrN2S

Molecular Weight

207.09 g/mol

IUPAC Name

5-(bromomethyl)-3-ethyl-1,2,4-thiadiazole

InChI

InChI=1S/C5H7BrN2S/c1-2-4-7-5(3-6)9-8-4/h2-3H2,1H3

InChI Key

MDFUWVCPNRIORR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NSC(=N1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.